Phenyl 2-phenoxyacetate
Overview
Description
Phenyl 2-phenoxyacetate is an organic compound that belongs to the class of esters. It is formed by the esterification of phenol and phenoxyacetic acid. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and chemical research. Its structure consists of a phenyl group attached to a phenoxyacetate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-phenoxyacetate can be synthesized through the Steglich esterification method. This involves the reaction of phenol with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, this compound can be produced by the esterification of phenol with phenoxyacetic acid using similar reagents and conditions as in the laboratory synthesis. The process involves the continuous addition of reactants and removal of by-products to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-phenoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid and phenol.
Reduction: Reduction reactions can convert it back to phenol and phenoxyacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products:
Oxidation: Phenoxyacetic acid and phenol.
Reduction: Phenol and phenoxyacetic acid.
Substitution: Depending on the nucleophile, various substituted phenoxyacetates can be formed.
Scientific Research Applications
Phenyl 2-phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl 2-phenoxyacetate involves its interaction with biological molecules. It can inhibit the growth of certain plant species by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect the synthesis of essential proteins and enzymes in plants .
Comparison with Similar Compounds
- Phenylacetone
- Phenoxyacetic acid
- Phenyl 2-propanone
By understanding the properties, synthesis, and applications of phenyl 2-phenoxyacetate, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
phenyl 2-phenoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANUNZPZUHMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357987 | |
Record name | AI-020/12772001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25774-60-1 | |
Record name | AI-020/12772001 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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